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molecular formula C5H8BrN3O B8328366 3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol

3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol

Cat. No. B8328366
M. Wt: 206.04 g/mol
InChI Key: DGEBTHFTDOINLS-UHFFFAOYSA-N
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Patent
US09394311B2

Procedure details

A solution of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanol (1.639 g, 7.95 mmol, Eq: 1.00) and pyridine (944 mg, 965 μl, 11.9 mmol, Eq: 1.5) in dichloromethane (237 ml) was cooled to 0° C. then Dess-Martin periodinane (15% in dichloromethane, 24.7 g, 8.75 mmol, Eq: 1.1) was added. The resulting mixture was stirred for 4 hours at 0° C. under nitrogen atmosphere. The mixture was diluted with dichloromethane and washed with sat. sodium hydrogen carbonate. The organic layer was separated, dried over magnesium sulfate, filtrated and evaporated. The crude material was applied on silica gel and purified by flash chromatography over a 20 g silica gel column using dichloromethane/methanol 0-3% & 5% NH3 as eluent affording 1-(5-bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone (948 mg, 58.4%) as a white solid. MS: m/z=203 (EI)
Quantity
1.639 g
Type
reactant
Reaction Step One
Quantity
965 μL
Type
reactant
Reaction Step One
Quantity
237 mL
Type
solvent
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]=[C:5]([CH:7]([OH:9])[CH3:8])[N:4]([CH3:10])[N:3]=1.N1C=CC=CC=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl>[Br:1][C:2]1[N:6]=[C:5]([C:7](=[O:9])[CH3:8])[N:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
1.639 g
Type
reactant
Smiles
BrC1=NN(C(=N1)C(C)O)C
Name
Quantity
965 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
237 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
24.7 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 4 hours at 0° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography over a 20 g silica gel column

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1N=C(N(N1)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 948 mg
YIELD: PERCENTYIELD 58.4%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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